molecular formula C25H29FN4O3 B11296192 Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11296192
M. Wt: 452.5 g/mol
InChI Key: UCNGDRJKOFETKL-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects. Its structure features a piperazine ring substituted with a fluorophenyl group, a tetrahydropyrimidine core, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with a suitable aldehyde or ketone to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a suitable dicarbonyl compound to form the tetrahydropyrimidine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the tetrahydropyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Neuroprotection: It may inhibit pathways involved in neuronal apoptosis and inflammation, such as the NF-κB pathway.

    Anti-inflammatory: It can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 4-(4-Methylphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of both fluorophenyl and methylphenyl groups, along with the piperazine ring, contributes to its unique binding affinity and activity profile.

Properties

Molecular Formula

C25H29FN4O3

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H29FN4O3/c1-3-33-24(31)22-21(27-25(32)28-23(22)18-6-4-17(2)5-7-18)16-29-12-14-30(15-13-29)20-10-8-19(26)9-11-20/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32)

InChI Key

UCNGDRJKOFETKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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